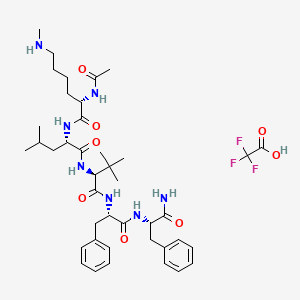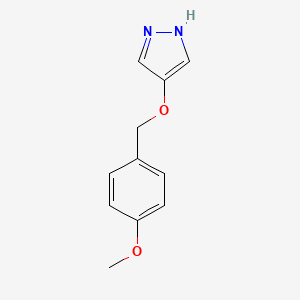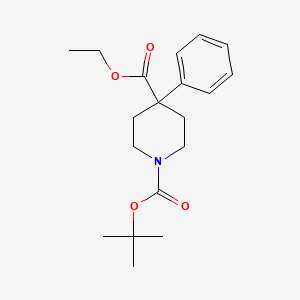![molecular formula C13H16Cl2N2O B1450233 {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride CAS No. 2059988-50-8](/img/structure/B1450233.png)
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride
Vue d'ensemble
Description
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 2059988-50-8 . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a powder at room temperature . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . The melting point is between 240-243 degrees .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis:
- The derivative 1-(3-(Pyridin-2-yl)phenyl)methanamine has been synthesized and used to create unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxic Properties in Medicinal Chemistry:
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited remarkable photocytotoxicity in red light to various cell lines, suggesting potential applications in targeted cancer therapy (Basu et al., 2014).
- Another study on Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, where N-N-bis((pyridin-2-yl)methyl)methanamine was used, showed significant uptake in cancer cells and remarkable photocytotoxicity, indicating potential for tumor targeting (Basu et al., 2015).
Applications in Materials Science:
- A pyridine-anchor co-adsorbent based on N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine was synthesized and employed in dye-sensitized solar cells (DSSCs), showing significant improvement in overall conversion efficiency, demonstrating its potential in renewable energy technology (Wei et al., 2015).
Synthesis of Schiff Bases and Their Potential as Anticonvulsants:
- Schiff bases of 3-aminomethyl pyridine, a similar derivative, were synthesized and evaluated for anticonvulsant activity, indicating the potential for developing new therapeutic agents (Pandey & Srivastava, 2011).
Safety And Hazards
The safety information for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11;;/h1-8H,9-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYJBMXBWCVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)




![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)





![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
